3-Cloro-6-(1-etoxi-vinil)piridazina

Descripción general

Descripción

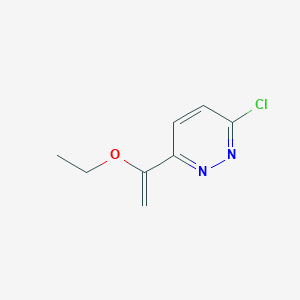

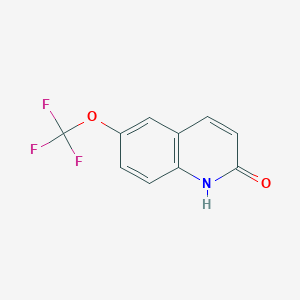

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is a solid substance under normal conditions .

Molecular Structure Analysis

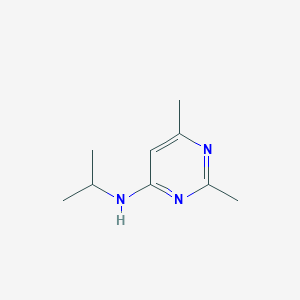

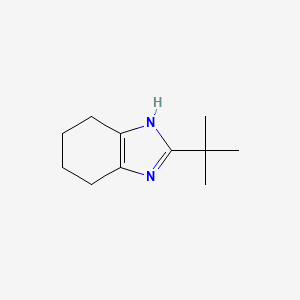

The molecular structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine consists of a pyridazine ring with a chlorine atom at the 3rd position and an ethoxyvinyl group at the 6th position . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-(1-ethoxyvinyl)pyridazine are not available, pyridazine derivatives are known to participate in various chemical reactions. For instance, they can undergo aza-Diels-Alder reactions .Physical And Chemical Properties Analysis

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a solid substance . It has a molecular weight of 184.62 . The compound’s unique physicochemical properties stem from the pyridazine ring, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Aplicaciones Científicas De Investigación

Descubrimiento y desarrollo de fármacos

El anillo de piridazina, como el que se encuentra en 3-Cloro-6-(1-etoxi-vinil)piridazina, es conocido por sus propiedades fisicoquímicas únicas que incluyen baja basicidad, un alto momento dipolar y una robusta capacidad de formación de enlaces de hidrógeno . Estas características lo hacen valioso en el descubrimiento de fármacos, particularmente para el reconocimiento molecular donde puede contribuir a la especificidad y potencia de las interacciones fármaco-diana. La polaridad inherente y los bajos efectos inhibitorios del citocromo P450 también son ventajosos, reduciendo el potencial de interacciones fármaco-fármaco y toxicidad cardíaca.

Farmacóforo en química medicinal

Los derivados de piridazina, incluida This compound, se han identificado como farmacóforos clave en la química medicinal . Se han incorporado en moléculas que exhiben un amplio espectro de actividades biológicas. Este compuesto podría explorarse por su potencial como estructura central en el diseño de nuevos agentes terapéuticos, aprovechando su capacidad para interactuar con varios objetivos biológicos.

Agentes antimicrobianos y antituberculosos

Las investigaciones han demostrado que los derivados de piridazina pueden poseer propiedades antimicrobianas y antituberculosas significativas . This compound podría utilizarse como un andamio para desarrollar nuevos compuestos con mayor eficacia contra cepas resistentes de bacterias y Mycobacterium tuberculosis.

Aplicaciones antiinflamatorias y analgésicas

La flexibilidad estructural de la piridazina permite el desarrollo de compuestos con efectos antiinflamatorios y analgésicos . This compound podría modificarse para mejorar su interacción con las vías biológicas involucradas en la inflamación y el dolor, lo que podría conducir a nuevos tratamientos para enfermedades inflamatorias crónicas y el manejo del dolor.

Diseño de fármacos cardiovasculares

Los derivados de piridazina se han explotado históricamente en la búsqueda de fármacos cardiovasculares . La estructura única de This compound podría utilizarse para crear compuestos novedosos que modulen la función cardiovascular, ofreciendo tratamientos potenciales para afecciones como la hipertensión y la insuficiencia cardíaca.

Tratamientos de trastornos neurológicos

La parte de piridazina se ha asociado con actividad contra varios trastornos neurológicos . This compound podría investigarse por sus posibles efectos en las vías neurológicas, lo que podría conducir a nuevas opciones terapéuticas para enfermedades como el Alzheimer, el Parkinson y la epilepsia.

Safety and Hazards

The safety information available indicates that 3-Chloro-6-(1-ethoxyvinyl)pyridazine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Direcciones Futuras

The pyridazine ring, a key component of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, has been found to have unique applications in molecular recognition and drug discovery . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel add additional value in drug discovery and development . Therefore, future research could explore the potential of 3-Chloro-6-(1-ethoxyvinyl)pyridazine and similar compounds in various therapeutic applications.

Análisis Bioquímico

Biochemical Properties

3-Chloro-6-(1-ethoxyvinyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives are known to interact with monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2) enzymes . These interactions often involve hydrogen bonding and π-π stacking interactions, which are crucial for the compound’s biochemical activity .

Cellular Effects

3-Chloro-6-(1-ethoxyvinyl)pyridazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to changes in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 3-Chloro-6-(1-ethoxyvinyl)pyridazine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, pyridazine derivatives have been found to inhibit monoamine oxidase (MAO) by forming hydrogen bonds with the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-6-(1-ethoxyvinyl)pyridazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Chloro-6-(1-ethoxyvinyl)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it may cause toxic or adverse effects. For example, some pyridazine derivatives have been shown to cause convulsions at high doses .

Metabolic Pathways

3-Chloro-6-(1-ethoxyvinyl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyridazine derivatives can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Transport and Distribution

The transport and distribution of 3-Chloro-6-(1-ethoxyvinyl)pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Chloro-6-(1-ethoxyvinyl)pyridazine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .

Propiedades

IUPAC Name |

3-chloro-6-(1-ethoxyethenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIMNZWLBCNVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)